molecular formula C10H12BrNO4S B4406546 Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate

Cat. No.: B4406546
M. Wt: 322.18 g/mol
InChI Key: NAAYXMBSXZUZLZ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate is an organic compound that features a bromophenyl group, a sulfonyl group, and a methylamino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and various substituted phenyl compounds .

Scientific Research Applications

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
  • Methyl 2-[(4-fluorophenyl)sulfonyl-methylamino]acetate
  • Methyl 2-[(4-iodophenyl)sulfonyl-methylamino]acetate

Uniqueness

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAYXMBSXZUZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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